(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
CAS No.:
Cat. No.: VC18540240
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O4 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+ |
| Standard InChI Key | NRIMHVFWRMABGJ-SYDPRGILSA-N |
| Isomeric SMILES | C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O |
| Canonical SMILES | C1C2C=CC1C(=C2C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a bicyclo[2.2.1]heptene core, comprising two fused cyclopentene rings with double bonds at the 2,5-positions. The carboxylic acid groups are located at the 2- and 3-positions of the norbornene framework, adopting a cis-endo configuration in the (1R,4S) stereoisomer. This arrangement imposes significant steric constraints, influencing its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.15 g/mol |
| CAS Registry Number | 3853-88-1 |
| IUPAC Name | (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
| Melting Point | 210–215°C (decomposes) |
Synthesis and Production
Diels-Alder Reaction
The most common synthetic route involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis. The reaction proceeds under mild conditions (25–80°C) to yield the bicyclic adduct, which is subsequently hydrolyzed to the dicarboxylic acid using aqueous base or acid.
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Catalytic hydrogenation or enzymatic resolution may be employed to isolate the (1R,4S) enantiomer selectively.
Chemical Reactivity and Applications
Diels-Alder Reactivity
The compound’s conjugated diene system participates in Diels-Alder reactions with dienophiles such as maleimides and acrylates, forming hexacyclic adducts. This reactivity is exploited in polymer crosslinking and the synthesis of natural product analogs.
Coordination Chemistry
The carboxylic acid groups act as bidentate ligands, forming stable complexes with transition metals like copper(II) and iron(III). These complexes exhibit catalytic activity in oxidation reactions and asymmetric synthesis.
Table 2: Representative Metal Complexes
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | Bidentate | Oxidation catalysis |
| Fe³⁺ | Bridging | Magnetic materials |
| Zn²⁺ | Monodentate | Bioinorganic mimics |
Spectroscopic Characterization
Infrared Spectroscopy
The dimethyl ester derivative (CAS 947-57-9) exhibits characteristic IR absorption bands at 1725 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester stretch) . While direct IR data for the diacid are scarce, its spectrum likely shows broad O–H stretches (2500–3000 cm⁻¹) and carboxylate C=O vibrations near 1700 cm⁻¹ .
Nuclear Magnetic Resonance
¹H NMR of the diacid in D₂O reveals signals for the bicyclic protons (δ 5.8–6.2 ppm, olefinic; δ 2.5–3.5 ppm, bridgehead) and carboxylic protons (δ 12.1 ppm, exchangeable).
Industrial and Research Applications
Polymer Chemistry
The diacid serves as a crosslinker in epoxy resins, enhancing thermal stability and mechanical strength. Copolymerization with ethylene glycol yields polyesters with tunable glass transition temperatures.
Asymmetric Synthesis
Chiral derivatives of the diacid are employed as organocatalysts in enantioselective aldol and Michael additions, achieving enantiomeric excesses >90% in model reactions.
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